BW 245C is a synthetic compound known chemically as (4S)-(3-[(3R,S)-3-cyclohexyl-3-hydroxypropyl]-2,5-dioxo)-4-imidazolidineheptanoic acid. It is classified as a potent agonist for the prostaglandin D2 receptor subtype DP1. The compound has garnered attention in scientific research due to its high selectivity and affinity for this receptor, with a binding inhibition constant (Ki) of approximately 0.9 nM for [3H]-prostaglandin D2 in isolated human platelet membranes .
BW 245C is primarily sourced from chemical manufacturers specializing in research chemicals, such as Cayman Chemical and APExBIO. It is classified under the Chemical Abstracts Service number 72814-32-5 and has been categorized under various classifications including acute toxicity and skin irritation according to the Globally Harmonized System (GHS) .
The synthesis of BW 245C typically involves multi-step organic reactions. One common synthetic route includes the reaction of cyclohexylmethyl ketone with ethyl oxalyl chloride to form an intermediate compound, which is subsequently reacted with hydrazine to yield BW 245C. The reaction conditions generally require organic solvents such as dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to 80°C.
Key steps in the synthesis include:
Industrial production follows similar synthetic routes but emphasizes rigorous quality control to ensure purity and consistency.
BW 245C possesses a molecular formula of and a molecular weight of approximately 368.47 g/mol . Its structural features include:
The compound's unique structure contributes to its biological activity, particularly its selectivity for the DP1 receptor .
BW 245C primarily undergoes substitution reactions due to its reactive functional groups. Common types of reactions include:
The major products formed depend on the specific reagents and conditions used, with potential outcomes including halogenated derivatives or carboxylic acids .
BW 245C acts primarily as an agonist for the DP1 receptor, influencing various physiological responses. Upon binding to this receptor, it induces vasodilation and inhibits platelet aggregation, which are critical in cardiovascular dynamics. Studies have shown that administration of BW 245C can lead to significant changes in pulse pressure and heart rate, indicating its potential therapeutic applications in managing cardiovascular conditions .
The mechanism involves activation of intracellular signaling pathways that modulate vascular tone and platelet function, contributing to its effects on blood flow and clotting processes .
BW 245C has several applications in scientific research, particularly in pharmacology:
CAS No.: 127414-85-1
CAS No.: 5776-58-9
CAS No.: 57956-29-3
CAS No.:
CAS No.: 136033-39-1